molecular formula C22H33N5O9S B14245631 L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- CAS No. 328405-19-2

L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl-

Cat. No.: B14245631
CAS No.: 328405-19-2
M. Wt: 543.6 g/mol
InChI Key: CQLXMDITEDONSW-QAETUUGQSA-N
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Description

L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- is a complex peptide compound composed of the amino acids L-serine, L-seryl, L-tyrosyl, glycine, and L-methionine. This compound is notable for its intricate structure, which includes multiple bonds, aromatic rings, and functional groups such as carboxylic acids, amides, amines, and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification .

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Methionine sulfoxide, methionine sulfone.

    Reduction Products: Free thiols from disulfide bonds.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serine, L-seryl-L-tyrosylglycyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential therapeutic applications .

Properties

CAS No.

328405-19-2

Molecular Formula

C22H33N5O9S

Molecular Weight

543.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C22H33N5O9S/c1-37-7-6-15(21(34)27-17(11-29)22(35)36)25-18(31)9-24-20(33)16(26-19(32)14(23)10-28)8-12-2-4-13(30)5-3-12/h2-5,14-17,28-30H,6-11,23H2,1H3,(H,24,33)(H,25,31)(H,26,32)(H,27,34)(H,35,36)/t14-,15-,16-,17-/m0/s1

InChI Key

CQLXMDITEDONSW-QAETUUGQSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N

Origin of Product

United States

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